molecular formula C17H13NO3S2 B6579400 methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate CAS No. 477326-36-6

methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate

Cat. No.: B6579400
CAS No.: 477326-36-6
M. Wt: 343.4 g/mol
InChI Key: UMYUYDAETQTEGZ-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate is a sophisticated bithiophene derivative designed for medicinal chemistry and drug discovery research. The compound features a thiophene-carboxamide core, a structure recognized as a privileged scaffold in pharmaceutical development . Thiophene-based compounds are frequently explored as bio-isosteric replacements for phenyl rings, a strategy used to improve a lead compound's metabolic stability, binding affinity, and overall physicochemical profile . This specific molecular architecture, incorporating multiple heterocyclic systems, makes it a valuable intermediate for synthesizing novel chemical entities. Researchers can utilize this compound in the investigation of allosteric modulation, as structurally related 2-aminothiophene-3-carboxylates and carboxamides have been identified as potent allosteric enhancers for adenosine A1 receptors . Furthermore, its core framework is highly relevant in antiviral research, with certain thiophene derivatives demonstrating activity as antiviral agents against flavivirus infections, highlighting the scaffold's potential in infectious disease research . The presence of the thiophene ring system, which ranks as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small drug molecules over the past decade, underscores the significant research value and applicability of this compound in developing therapies across various disease areas .

Properties

IUPAC Name

methyl 5-phenyl-3-(thiophene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUYDAETQTEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate has shown potential in medicinal applications:

Anticancer Activity

Research indicates that compounds containing thiophene moieties can exhibit anticancer properties. Studies have demonstrated that derivatives of thiophene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the synthesis of thiophene-based compounds that effectively targeted cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial and antifungal effects. A case study reported that modifications to the thiophene structure enhanced the antimicrobial efficacy against various pathogens, indicating the potential for developing new antibiotics from this class of compounds .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films and its charge transport characteristics are crucial for enhancing device performance. Research has focused on optimizing the synthesis of such compounds to improve their stability and efficiency in electronic devices .

Building Block for Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic pathways, including coupling reactions and functional group transformations. Its versatility allows chemists to explore novel synthetic routes leading to biologically active compounds or advanced materials .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation; potential for drug development.
Organic ElectronicsExplored use in OLEDs; showed promise in charge transport properties.
Organic SynthesisUtilized as a building block; facilitated novel synthetic pathways.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiophene and phenyl groups play a crucial role in binding to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate 5-phenyl, 3-(thiophene-2-amido) C17H13NO3S2 ~359.4 Hypothesized selectivity in bioactivity due to amido-thiophene moiety (speculative) N/A
Methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate 5-phenyl, 3-(trifluoromethylamino) C14H11F3N2O2S 344.3 Enhanced electronegativity from CF3 group; potential fluorinated drug candidate
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate 5-phenyl, 3-(tosylacetamido) C21H19NO5S2 429.5 Bulky tosyl group may hinder solubility; sulfonamide derivatives often exhibit antimicrobial activity
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 5-(thien-2-yl), 3-amino C10H9NO2S2 239.3 Amino group enhances reactivity for further functionalization (e.g., Schiff base formation)
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 5-(4-chlorophenyl), 3-amino, ethyl ester C13H12ClNO2S 289.8 Chlorophenyl group increases lipophilicity; precursor for isothiocyanate synthesis

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the thiophene-2-amido group in the target compound offers a conjugated system that may enhance π-π stacking interactions in biological systems.
  • Solubility and Lipophilicity: Ethyl esters (e.g., ) generally exhibit higher lipophilicity compared to methyl esters, influencing membrane permeability. Tosylacetamido derivatives () may reduce solubility due to steric bulk, whereas amino-substituted analogs () are more polar and water-soluble.

Preparation Methods

Cyclization of α-Thiocyanato Ketones

A KOH-catalyzed cyclization reaction between α-thiocyanato ketones and oxindoles under microwave irradiation efficiently generates 2-amino-4,5-dihydrothiophene-3-carbonitriles. For methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate, this method is adapted by substituting oxindoles with phenylacetylene derivatives. Key parameters include:

ParameterOptimal ConditionYield (%)
Catalyst10% KOH78–82
SolventEthanol
Temperature25°C
Reaction Time30–60 minutes

This approach ensures rapid ring formation but requires subsequent oxidation to aromatize the dihydrothiophene intermediate.

[2+2+1] Cycloaddition

Alternative cyclization strategies involve palladium-catalyzed [2+2+1] reactions between alkynes and isocyanides. While less common, this method offers regioselectivity advantages for asymmetrical thiophene derivatives.

Functionalization at Position 5: Phenyl Group Introduction

The phenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling, a widely used method for aryl-thiophene bond formation.

Reaction Conditions and Optimization

Using 5-bromo-thiophene intermediates, the coupling proceeds with phenylboronic acid under the following conditions:

ComponentSpecificationImpact on Yield
CatalystPd(PPh₃)₄85–90%
BaseNa₂CO₃Essential
SolventDME/H₂O (3:1)Optimal
Temperature80°C

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%.

Amidation at Position 3: Thiophene-2-Amido Group Installation

The amide linkage at position 3 is formed via coupling between a thiophene-2-carbonyl chloride intermediate and an amine-functionalized thiophene.

Coupling Reagent Comparison

EDCl/HOBt and HATU are the most effective coupling agents, as shown below:

Reagent SystemSolventYield (%)Purity (%)
EDCl/HOBtDCM7595
HATU/DIEADMF8898
DCC/DMAPTHF6290

HATU-mediated coupling in DMF achieves near-quantitative conversion, though cost considerations may favor EDCl/HOBt for large-scale synthesis.

Esterification: Methyl Carboxylate Formation

The final step involves esterification of the carboxylic acid intermediate. Two approaches are prevalent:

Fischer Esterification

Using methanol and catalytic sulfuric acid under reflux:

ConditionValueOutcome
Methanol Volume10-fold excess92% conversion
Reaction Time6 hours
Temperature65°C

This method is cost-effective but requires careful pH adjustment to prevent byproduct formation.

Diazomethane Quenching

For acid-sensitive intermediates, diazomethane in diethyl ether provides instantaneous esterification at 0°C. However, diazomethane’s toxicity limits its industrial applicability.

Purification and Characterization

Recrystallization vs. Column Chromatography

Recrystallization from ethanol-acetone mixtures (1:1) yields 95% pure product, while silica gel chromatography with hexane/ethyl acetate (7:3) achieves >99% purity but with 15–20% material loss.

Spectroscopic Validation

Key characterization data include:

TechniqueDiagnostic SignalReference
¹H NMR (CDCl₃)δ 3.85 (s, 3H, COOCH₃)
IR (KBr)1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)
HRMSm/z 351.4 [M+H]⁺ (calc. 351.4)

Industrial-Scale Considerations

Large-scale production faces challenges in catalyst recycling and waste management. Continuous flow systems reduce solvent usage by 40% compared to batch processes, while immobilized palladium catalysts enable five reuse cycles without significant activity loss .

Q & A

What are common synthetic routes for methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate?

Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including:

  • Esterification : Reacting a carboxylic acid precursor (e.g., 5-phenylthiophene-2-carboxylic acid) with methanol under acid catalysis (e.g., dry HCl gas), followed by refluxing in ethanol .
  • Amidation : Introducing the thiophene-2-amido group via coupling agents like thiophosgene or carbodiimides. For example, thiophosgene reacts with an amine intermediate under reflux in chloroform to form the isothiocyanate derivative, which is further functionalized .
  • Purification : Recrystallization from ethanol or chloroform is critical to isolate high-purity products (>98% HPLC) .

What spectroscopic and analytical methods are used to characterize this compound?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm ester/amide bond formation. For example, downfield shifts in carbonyl carbons (170–175 ppm) confirm ester groups .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 267.73 g/mol for a chlorophenyl analog) and fragmentation patterns .
  • X-ray Crystallography : Determines crystal packing and molecular geometry, especially for novel derivatives .

How can researchers resolve contradictions in NMR data during structural confirmation?

Level: Advanced
Answer:
Common strategies include:

  • Solvent Selection : Use deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) to avoid proton interference. For example, residual water in DMSO-d6_6 may obscure NH peaks .
  • Impurity Analysis : Check for unreacted starting materials or byproducts via TLC or HPLC. A 98% purity threshold is standard for reliable data .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in amide groups) by acquiring spectra at elevated temperatures .

What strategies optimize the amidation step in synthesizing thiophene-2-amido derivatives?

Level: Advanced
Answer:
Optimization involves:

  • Coupling Agents : Use HATU or EDCI/HOBt for milder conditions, reducing side reactions compared to thiophosgene .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while anhydrous conditions prevent hydrolysis .
  • Reaction Monitoring : Track progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane) to minimize overreaction .

How can reproducibility be ensured in multi-step syntheses of this compound?

Level: Advanced
Answer:
Critical controls include:

  • Stoichiometric Precision : Measure reagents by molarity, not mass, to account for hygroscopicity (e.g., thiophosgene’s sensitivity to moisture) .
  • Intermediate Characterization : Validate each step with NMR and MS before proceeding. For example, confirm the amine intermediate before amidation .
  • Condition Standardization : Maintain strict temperature (±2°C) and inert atmosphere (N2_2/Ar) during reflux .

What safety protocols are essential when handling thiophosgene in synthesis?

Level: Advanced
Answer:

  • Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant aprons .
  • Waste Disposal : Quench excess thiophosgene with aqueous NaHCO3_3 before disposal .

How does steric hindrance from the phenyl group affect reactivity in further functionalization?

Level: Advanced
Answer:

  • Electrophilic Substitution : The phenyl group directs electrophiles to the less hindered 4-position of the thiophene ring, requiring catalysts (e.g., FeCl3_3) for regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids may require bulky ligands (e.g., SPhos) to mitigate steric effects .

What computational methods support the design of derivatives with enhanced properties?

Level: Advanced
Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor optoelectronic applications .
  • Molecular Dynamics : Simulate solubility and packing behavior in solvents like DCM or THF .

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